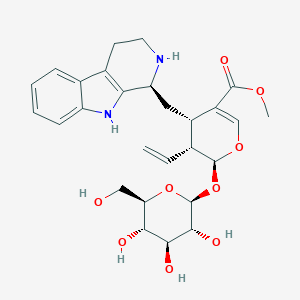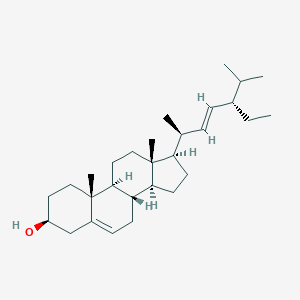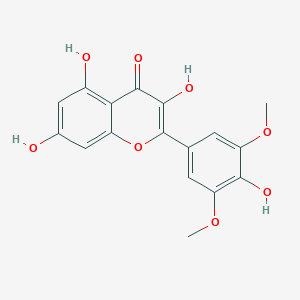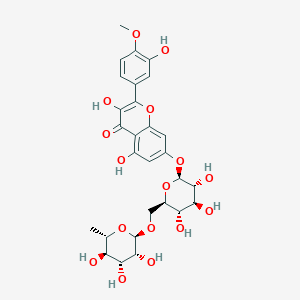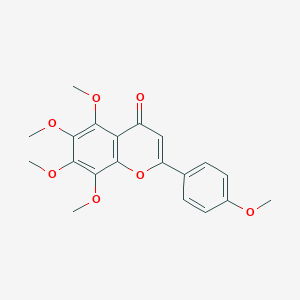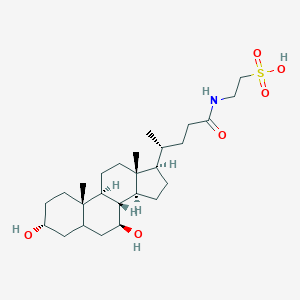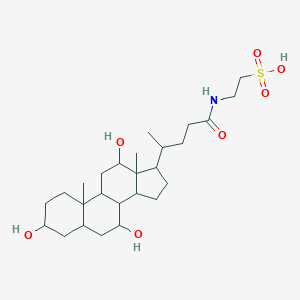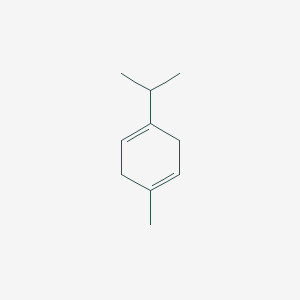
6-Demethoxytangeretin
Vue d'ensemble
Description
6-Demethoxytangeretin is a citrus flavonoid isolated from Citrus depressa . It exerts anti-inflammatory and anti-allergic activity, suppresses production and gene expression of interleukin-6 in human mast cell-1 via anaplastic lymphoma kinase (ALK) and mitogen-activated protein kinase (MAPK) pathways . It also facilitates the CRE-mediated transcription associated with learning and memory in cultured hippocampal neurons .
Molecular Structure Analysis
The molecular formula of 6-Demethoxytangeretin is C19H18O6 . Its molecular weight is 342.34 . The structure of 6-Demethoxytangeretin is classified under flavonoids and flavones .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Demethoxytangeretin include a molecular weight of 342.34, a molecular formula of C19H18O6, and it appears as a white to off-white solid . Further details about its physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Anti-Inflammatory Activity
6-Demethoxytangeretin has been shown to suppress the production and gene expression of interleukin-6 in human mast cells via anaplastic lymphoma kinase (ALK) and mitogen-activated protein kinase (MAPK) pathways, indicating its potential as an anti-inflammatory agent .
Anti-Allergic Activity
This compound also exhibits anti-allergic activity by inhibiting the activation of human mast cells, which are involved in allergic responses .
Suppression of Tumor Necrosis Factor-Alpha
It can suppress tumor necrosis factor-alpha gene expression, which is involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction .
Neuroprotective Effects
6-Demethoxytangeretin facilitates Cre-mediated transcription associated with learning and memory in cultured hippocampal neurons, suggesting potential neuroprotective effects .
Antimicrobial and Antifungal Defense
In plants, particularly citrus fruits, 6-Demethoxytangeretin serves as an antimicrobial and antifungal defense compound .
Potential Applications in Osteoarthritis and Rheumatoid Arthritis
Although not directly related to 6-Demethoxytangeretin, its close relative nobiletin has shown potential to inhibit prostaglandin E2 production and matrix degradation in articular cartilage, suggesting that similar compounds like 6-Demethoxytangeretin may have applications in treating osteoarthritis and rheumatoid arthritis .
A Citrus Flavonoid, 6-Demethoxytangeretin, Suppresses Production and Gene Expression of Interleukin-6 A Citrus Flavonoid, 6-Demethoxytangeretin, Suppresses Production and Gene Expression of Interleukin-6 - PDF Peeling back the layers: Unveiling the biochemistry of health-promoting… ChemFaces - 6-Demethoxytangeretin AbMole BioScience - 6-Demethoxytangeretin MCE - 6-Demethoxytangeretin TargetMol - 6-Demethoxytangeretin
Mécanisme D'action
Target of Action
6-Demethoxytangeretin, a citrus flavonoid isolated from Citrus reticulata, primarily targets the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinases (MAPKs) in human mast cells .
Mode of Action
6-Demethoxytangeretin interacts with its targets, ALK and MAPKs, to suppress the production and gene expression of interleukin-6 in human mast cells . This interaction results in the inhibition of these kinases, thereby suppressing the activation of mast cells .
Biochemical Pathways
The primary biochemical pathways affected by 6-Demethoxytangeretin are the ALK and MAPK pathways. These pathways are crucial for the production and gene expression of interleukin-6 in human mast cells . By inhibiting these pathways, 6-Demethoxytangeretin suppresses the activation of mast cells, thereby reducing the production of pro-inflammatory cytokines .
Result of Action
The molecular and cellular effects of 6-Demethoxytangeretin’s action include the suppression of interleukin-6 production, tumor necrosis factor-alpha gene expression, ALK, and MAPKs in human mast cells stimulated by phorbol 12-myristate 13-acetate (PMA) plus A23187 . This suggests that 6-Demethoxytangeretin may be involved in the regulation of mast cell-mediated inflammatory responses .
Safety and Hazards
Safety measures for handling 6-Demethoxytangeretin include ensuring adequate ventilation and providing accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing are recommended. A suitable respirator should be used .
Propriétés
IUPAC Name |
5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(22-2)10-16(23-3)18(24-4)19(17)25-14/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGJUTBQQURRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348077 | |
| Record name | 4',5,7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Demethoxytangeretin | |
CAS RN |
6601-66-7 | |
| Record name | 6-Demethoxytangeretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6601-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Demethoxytangeretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',5,7,8-Tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-DEMETHOXYTANGERETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U2U884D0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main biological activities reported for 6-demethoxytangeretin?
A: 6-Demethoxytangeretin, a flavonoid found in citrus fruits like niihime [], has demonstrated anti-inflammatory and potential cognitive-enhancing properties in in vitro studies. Research suggests that it can suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6) [] and matrix metalloproteinase 9 (MMP-9) [] in cellular models. Additionally, it has shown the ability to enhance extracellular signal-regulated kinase (ERK) phosphorylation in neuronal cells, a pathway crucial for memory consolidation [].
Q2: How does 6-demethoxytangeretin exert its anti-inflammatory effects?
A: Studies using human mast cells (HMC-1) suggest that 6-demethoxytangeretin inhibits the activation of anaplastic lymphoma kinase (ALK) and mitogen-activated protein kinases (MAPKs) []. These signaling pathways play critical roles in the production and release of inflammatory mediators. By suppressing ALK and MAPK activity, 6-demethoxytangeretin effectively reduces the expression of genes involved in inflammation, such as tumor necrosis factor-alpha (TNF-α) and IL-6 [].
Q3: Does the structure of 6-demethoxytangeretin influence its biological activity?
A: Research comparing nobiletin analogs, including 6-demethoxytangeretin, suggests that subtle structural differences significantly impact their biological activity []. For instance, while both nobiletin and 6-demethoxytangeretin enhanced ERK phosphorylation in PC12D cells, 6-demethoxytangeretin exhibited a more pronounced effect []. This highlights the importance of the specific methoxy group arrangement within the flavonoid structure for its interaction with biological targets.
Q4: Has 6-demethoxytangeretin been identified in any other citrus fruits besides niihime?
A: While 6-demethoxytangeretin was first reported in niihime [], it has also been isolated from other citrus species, including Citrus depressa [] and rough lemon (Citrus jambhiri) []. This suggests that the presence of this flavonoid may be relatively common within the Citrus genus, opening possibilities for exploring its bioactivity from various natural sources.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




